An In-Depth Technical Guide to the Physical Properties of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
An In-Depth Technical Guide to the Physical Properties of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
Introduction
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is a halogenated and nitrated derivative of the 7-azaindole scaffold. The parent 1H-pyrrolo[2,3-b]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents[1][2]. The introduction of a bromine atom at the 5-position and a nitro group at the 3-position provides two reactive handles for further synthetic elaboration. The bromine atom is amenable to various metal-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amine, opening pathways for amide bond formation or other functionalizations[3]. Understanding the core physical properties of this intermediate is paramount for its effective use in laboratory synthesis, process development, and drug discovery workflows. This guide provides a consolidated overview of its known physical characteristics, outlines a standard protocol for property determination, and offers insights grounded in practical laboratory experience.
Core Chemical and Physical Properties
The fundamental physical and chemical identifiers for 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine are summarized below. These data points are critical for accurate documentation, reaction stoichiometry calculations, and safety assessments.
| Property | Value | Source |
| CAS Number | 507462-26-2 | [4] |
| Molecular Formula | C₇H₄BrN₃O₂ | |
| Molecular Weight | 242.03 g/mol | [5] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [4] |
| Polar Surface Area | 74.5 Ų | [5] |
Structural Context and Relationship
The synthetic utility of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine stems from its identity as a functionalized 7-azaindole. The diagram below illustrates its structural relationship to the parent heterocycle.
Caption: Hierarchical synthesis relationship of the target compound.
Detailed Physical Characteristics
Melting Point
As of this guide's publication, a specific, experimentally determined melting point for 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is not consistently reported in publicly available literature. The melting point of the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, is reported to be in the range of 178-182 °C[6]. The addition of a polar nitro group, which can participate in intermolecular interactions, would be expected to increase the melting point relative to the parent structure. For comparison, a related compound, 5-Bromo-2-hydroxy-3-nitropyridine, has a significantly higher melting point of 245-250 °C[7]. Experimental determination is required for an accurate value.
Solubility
Specific quantitative solubility data (e.g., mg/mL) is not widely available. However, based on its chemical structure—a planar, heterocyclic aromatic system with a polar nitro group—its solubility profile can be inferred.
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Expected Solubility : Likely soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and possibly moderately soluble in solvents like ethyl acetate and acetone.
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Expected Insolubility : Poor solubility is expected in nonpolar solvents like hexanes and in water. A related compound, 2-bromo-5-fluoro-3-nitropyridine, is described as only slightly soluble in water[8].
The causality here is the balance between the relatively nonpolar aromatic core and the highly polar nitro group. Solvents capable of strong dipole-dipole interactions are most likely to be effective.
Spectroscopic Properties
While specific spectra for 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine are not available in the cited literature, the data for the precursor, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, provides a valuable baseline for what to expect during characterization[9].
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¹³C NMR of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (in DMF-d₇) : δ 147.5 (C⁸), 142.9 (C⁶), 130.3 (C⁴), 128.2 (C²), 122.1 (C⁷), 111.1 (C⁵), 100.0 (C³)[9].
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Expected Influence of the Nitro Group : The introduction of the electron-withdrawing nitro group at the C3 position would be expected to cause a significant downfield shift (to a higher ppm value) for the C3 signal and influence the chemical shifts of adjacent carbons (C2, C4) due to its strong deshielding effect.
Experimental Protocol: Melting Point Determination
This protocol describes a self-validating system for the accurate determination of the compound's melting point using a standard digital melting point apparatus.
Objective: To determine the melting point range of a solid sample of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine.
Methodology Workflow:
Caption: Workflow for accurate melting point determination.
Step-by-Step Procedure:
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Sample Preparation:
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Place a small amount of the compound on a watch glass.
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Using a spatula, grind the solid into a fine, uniform powder. Causality: A fine powder ensures uniform heat transfer and efficient, tight packing, preventing air pockets that can skew results.
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Tap the open end of a capillary tube into the powder until a small amount enters the tube.
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Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm. Causality: A consistent, small sample size ensures the entire sample melts within a narrow temperature range.
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-
Approximate Melting Point Determination:
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Place the packed capillary into the melting point apparatus.
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Set a rapid heating rate (e.g., 10-15 °C per minute).
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Observe the sample and note the temperature at which it melts. This provides a rough estimate. Causality: This rapid scan saves time and identifies the temperature region of interest for the more precise measurement.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool significantly below the approximate melting point.
-
Prepare a new capillary tube with a fresh sample.
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Set the starting temperature to ~15-20 °C below the approximate melting point found in step 2.
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Set the heating rate to a slow value (1-2 °C per minute). Causality: A slow ramp rate ensures the sample and the thermometer are in thermal equilibrium, providing the necessary accuracy to observe the true melting range.
-
Record the temperature at which the first drop of liquid appears (T_onset).
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Continue heating and record the temperature at which the entire sample becomes a clear liquid (T_clear). The melting point is reported as the range from T_onset to T_clear.
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Validation:
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Repeat the accurate measurement (Step 3) with two additional fresh samples.
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The results should be within 1-2 °C of each other. Report the average range. Causality: Repetition ensures the result is reproducible and not an anomaly, confirming the trustworthiness of the measurement.
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Safety and Handling
As a chemical intermediate, 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine must be handled with appropriate care in a laboratory setting.
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GHS Pictogram : GHS07 (Exclamation Mark).
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Signal Word : Warning.
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Hazard Statements : H302 - Harmful if swallowed.
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Precautionary Measures :
Conclusion
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is a valuable synthetic building block whose physical properties are defined by its 7-azaindole core, further functionalized with synthetically versatile bromo and nitro groups. While key data points like melting point and solubility require experimental determination, its fundamental chemical identity is well-established. The protocols and data provided in this guide offer researchers and drug development professionals a solid foundation for incorporating this compound into their synthetic and discovery programs with scientific integrity and safety.
References
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Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
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5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. PubChem, National Center for Biotechnology Information. [Link]
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5-bromo-1H-pyrrolo[2,3-c]pyridine. PubChem, National Center for Biotechnology Information. [Link]
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3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine. PubChem, National Center for Biotechnology Information. [Link]
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Unlocking Synthetic Pathways: The Versatility of 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. Soledar. [Link]
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(PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. [Link]
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Novel 1H-pyrrolo[2,3-b]pyridine sulfonamide analogues: Design, synthesis, in-vitro anticancer and molecular docking studies. Journal of Molecular Structure. [Link]
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